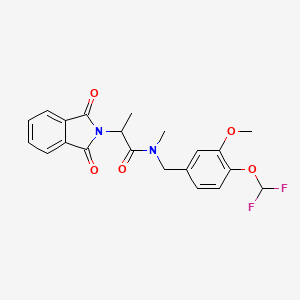
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxy and methoxy groups attached to a benzyl ring, along with a dioxoisoindolinyl and methylpropanamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(difluoromethoxy)-3-methoxybenzyl chloride with a suitable nucleophile under controlled conditions.
Coupling with Isoindolinone: The benzyl intermediate is then coupled with isoindolinone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation Reaction: The final step involves the amidation of the coupled product with N-methylpropanamide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Methoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-ethylpropanamide
Uniqueness
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the dioxoisoindolinyl and methylpropanamide moiety sets it apart from similar compounds, potentially offering distinct advantages in terms of potency, selectivity, and stability.
Propiedades
Fórmula molecular |
C21H20F2N2O5 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C21H20F2N2O5/c1-12(25-19(27)14-6-4-5-7-15(14)20(25)28)18(26)24(2)11-13-8-9-16(30-21(22)23)17(10-13)29-3/h4-10,12,21H,11H2,1-3H3 |
Clave InChI |
MMLNTMCDSDURTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC(F)F)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
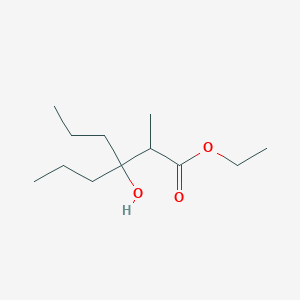
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
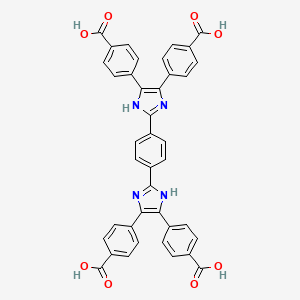

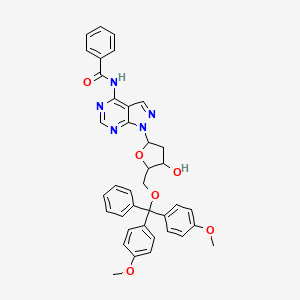

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
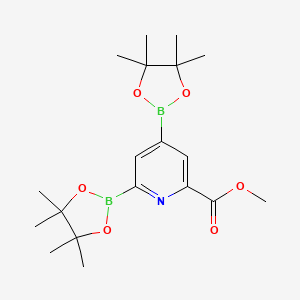
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

